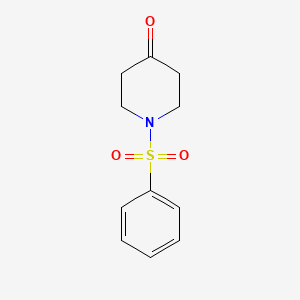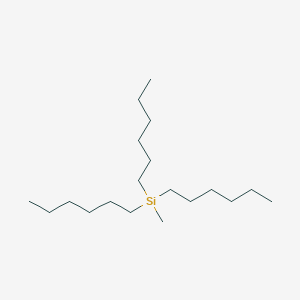
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
Übersicht
Beschreibung
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is a biochemical reagent commonly used in the synthesis of glycosides and glycosidase inhibitors. This compound has potential anti-cancer properties and is valuable in various research experiments, particularly as a substrate for enzyme assays.
Wirkmechanismus
Mode of Action
It is known that the compound is involved in the synthesis of glycosides and glycosidase inhibitors . Glycosides and glycosidase inhibitors play crucial roles in various biological processes, including cellular communication, immune response, and pathogen defense.
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis of glycosides and glycosidase inhibitors . These pathways are essential for various biological processes, including cellular communication, immune response, and pathogen defense.
Result of Action
It is known that the compound has antimicrobial properties and is used for studying bacterial and fungal pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside can be synthesized through the acetylation of phenyl a-D-glucopyranoside. The process involves the use of acetic anhydride and a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding glycosides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and sodium ethoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycosides, glycosidase inhibitors, and other derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for enzyme assays and studies involving glycosidase inhibitors.
Medicine: Potential anti-cancer properties make it a candidate for drug development.
Industry: Utilized in the production of various biochemical reagents and intermediates.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is unique due to its specific acetylation pattern and its potential anti-cancer properties. Similar compounds include:
Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside: Known for its antimicrobial properties.
Phenyl 2,3,4,6-tetra-O-benzoyl-a-D-glucopyranoside: Used in the synthesis of glycosides.
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-b-D-glucopyranoside: Involved in electrochemical studies.
These compounds share similar structural features but differ in their specific applications and biological activities.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-OBKDMQGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B3130279.png)
![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)






![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)





